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Compound of Interest

Compound Name: Mavoglurant racemate

Cat. No.: B1139316 Get Quote

An objective analysis of the clinical development of the selective mGluR5 antagonist,

mavoglurant, also known as AFQ056, reveals a journey of scientific inquiry marked by initial

promise in preclinical models followed by significant challenges in demonstrating clinical

efficacy for Fragile X syndrome (FXS) and Parkinson's disease levodopa-induced dyskinesia

(LID). This guide provides a comprehensive overview of the key clinical trials, presenting

quantitative data, experimental protocols, and a visualization of the targeted signaling pathway

to inform researchers, scientists, and drug development professionals.

Mavoglurant (AFQ056) is an investigational drug developed by Novartis that acts as a

selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2]

Overactivation of mGluR5 signaling has been implicated in the pathophysiology of various

neurological and psychiatric disorders, making it a compelling therapeutic target.[1] Preclinical

studies in animal models of FXS, for instance, showed that mavoglurant could rescue synaptic

abnormalities and improve behavioral phenotypes, providing a strong rationale for its clinical

development.[3][4]

Mechanism of Action: Targeting Glutamatergic
Dysregulation
Mavoglurant exerts its pharmacological effects by binding to an allosteric site on the mGluR5,

thereby inhibiting its activation by the excitatory neurotransmitter glutamate.[5][6] In conditions

like Fragile X syndrome, the absence of the fragile X mental retardation protein (FMRP) leads

to exaggerated mGluR5 signaling, resulting in synaptic dysfunction.[1][3] By antagonizing
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mGluR5, mavoglurant was hypothesized to normalize downstream signaling pathways, restore

synaptic plasticity, and alleviate the core symptoms of the disorder.[1][3]

Figure 1: Simplified mGluR5 signaling pathway and the inhibitory action of mavoglurant.

Clinical Trials in Fragile X Syndrome: A Summary of
Outcomes
Mavoglurant was extensively studied in individuals with Fragile X syndrome. While early phase

trials showed some encouraging signals, subsequent larger, well-controlled studies in both

adult and adolescent populations did not demonstrate a significant therapeutic benefit over

placebo.[7][8] This ultimately led Novartis to discontinue the development of mavoglurant for

this indication in 2014.[9][10]

Trial

Identifier
Phase Population

Number of

Participant

s

Dosage
Primary

Endpoint
Outcome

NCT01253

629
IIb

Adults (18-

45 years)
175

25, 50, or

100 mg

twice daily

Improveme

nt on the

Aberrant

Behavior

Checklist-

Community

Edition

(ABC-CFX)

Did not

meet

primary

endpoint[7]

NCT01357

239
IIb

Adolescent

s (12-17

years)

139

25, 50, or

100 mg

twice daily

Improveme

nt on the

ABC-CFX

Did not

meet

primary

endpoint[7]

FXLEARN

(NCT0292

0892)

-
Children

(3-6 years)
99

Dose

optimized

Change in

Weighted

Communic

ation Scale

(WCS)

score

No

significant

difference

from

placebo[11
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Experimental Protocol: Phase IIb Studies in Fragile X
Syndrome (NCT01253629 & NCT01357239)
These two pivotal studies followed a similar design to assess the efficacy and safety of

mavoglurant in adults and adolescents with Fragile X syndrome.

Figure 2: Generalized experimental workflow for the Phase IIb mavoglurant trials in FXS.

Methodology:

Study Design: The trials were multicenter, randomized, double-blind, placebo-controlled,

parallel-group studies.[7]

Participants: Individuals diagnosed with Fragile X syndrome, with participants in one study

being adults aged 18 to 45 years and in the other, adolescents aged 12 to 17 years.[7]

Stratification: Participants were stratified based on the methylation status of the FMR1 gene

promoter.[7]

Intervention: Patients were randomized to receive one of three doses of mavoglurant (25 mg,

50 mg, or 100 mg) or a placebo, administered orally twice daily for 12 weeks.[7]

Primary Outcome Measure: The primary measure of efficacy was the change from baseline

in the Aberrant Behavior Checklist-Community Edition score, using an algorithm specific to

Fragile X syndrome (ABC-CFX).[7]

Safety Assessments: Safety and tolerability were monitored throughout the studies, with few

adverse events reported.[7]

Despite the negative outcomes of the pivotal trials, open-label extension studies suggested that

long-term treatment with mavoglurant was generally safe and well-tolerated, with some gradual

behavioral improvements observed.[3][13] However, these observations are limited by the

open-label design and the absence of a control group.

Clinical Trials in Parkinson's Disease with
Levodopa-Induced Dyskinesia (LID)
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The rationale for investigating mavoglurant in Parkinson's disease stemmed from the role of

glutamatergic overactivity in the development of levodopa-induced dyskinesia. While some

early-phase studies showed a potential anti-dyskinetic effect, subsequent larger trials failed to

consistently demonstrate efficacy.[14][15][16] A meta-analysis of six randomized controlled

trials involving 485 patients concluded that mavoglurant was not effective in treating LID in

individuals with Parkinson's disease.[17][18][19]

Trial

Identifier
Phase Population

Number of

Participant

s

Dosage
Primary

Endpoint
Outcome

NCT01385

592
II

Parkinson'

s Disease

with LID

-

100 mg

twice daily

(immediate

-release)

Change in

modified

Abnormal

Involuntary

Movement

Scale

(mAIMS)

total score

Did not

meet

primary

endpoint[1

4]

NCT01491

529
II

Parkinson'

s Disease

with LID

-

150 mg or

200 mg

twice daily

(modified-

release)

Change in

mAIMS

total score

Did not

meet

primary

endpoint[1

4]

- II

Parkinson'

s Disease

with LID

133

20, 50,

100, 150,

or 200 mg

daily

Change in

mAIMS

Significant

improveme

nt at 200

mg daily

dose[15]

Experimental Protocol: Phase II Dose-Finding Study in
Parkinson's Disease with LID
One of the key dose-finding studies provides insight into the methodology used to evaluate

mavoglurant for this indication.
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Methodology:

Study Design: A 13-week, double-blind, placebo-controlled study.[15]

Participants: Patients with Parkinson's disease experiencing moderate-to-severe levodopa-

induced dyskinesia who were on stable anti-parkinsonian medication.[15]

Intervention: Patients were randomized to receive either mavoglurant at various doses (20,

50, 100, 150, or 200 mg daily) or a placebo for 12 weeks.[15]

Primary Outcome Measure: The primary outcome was the change in the modified Abnormal

Involuntary Movements Scale (mAIMS).[15]

Secondary Outcome Measures: Secondary outcomes included the 26-item Parkinson's

Disease Dyskinesia Scale and the Unified Parkinson's Disease Rating Scale (UPDRS) parts

III and IV.[15]

Safety Assessments: The incidence of adverse events was monitored, with dizziness,

hallucination, fatigue, and insomnia being more common in the mavoglurant groups.[15]

Conclusion
The clinical development of mavoglurant (AFQ056) underscores the complexities of translating

promising preclinical findings into effective therapies for neurodevelopmental and

neurodegenerative disorders. While the compound was found to be generally well-tolerated,

the collective evidence from late-stage clinical trials did not support its efficacy for either Fragile

X syndrome or levodopa-induced dyskinesia in Parkinson's disease. The data and

experimental protocols summarized herein provide a valuable case study for the scientific

community, highlighting the importance of robust clinical trial design and the challenges of

targeting complex brain disorders. Future research may explore the potential of mGluR5

antagonists in more targeted patient populations or in combination with other therapeutic

modalities.
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[https://www.benchchem.com/product/b1139316#mavoglurant-racemate-versus-afq056-in-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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